Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione
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Overview
Description
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dithiolane ring fused to a tetrahydrobenzothiolo pyrimidine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione typically involves multi-step organic reactions. One common route includes the formation of the 1,3-dithiolane ring through the reaction of a dithiol with a suitable ketone or aldehyde. This is followed by the cyclization with a benzothiolo pyrimidine precursor under controlled conditions, such as specific temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine
Its spiro structure can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of electronics as a component in organic semiconductors.
Mechanism of Action
The mechanism of action of Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-dithiane-2,9’-fluorene]
- Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,7-diamine
- 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione
Uniqueness
Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is unique due to its specific spiro structure and the presence of both dithiolane and benzothiolo pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91421-28-2 |
---|---|
Molecular Formula |
C₁₂H₁₂N₂O₂S₃ |
Molecular Weight |
312.43 |
IUPAC Name |
spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione |
InChI |
InChI=1S/C12H12N2O2S3/c15-9-7-6-2-1-3-12(17-4-5-18-12)8(6)19-10(7)14-11(16)13-9/h1-5H2,(H2,13,14,15,16) |
SMILES |
C1CC2=C(C3(C1)SCCS3)SC4=C2C(=O)NC(=O)N4 |
Origin of Product |
United States |
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